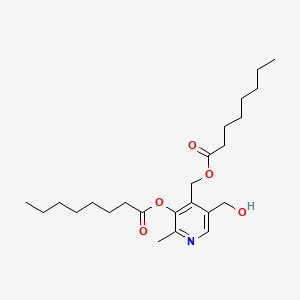

Pyridoxine 4,5-dicaprylate

Description

Contextualization within Pyridoxine (B80251) (Vitamin B6) Chemistry and Biochemistry Research

Vitamin B6 is a collective term for a group of six interconvertible compounds: pyridoxine, pyridoxal (B1214274), pyridoxamine (B1203002), and their respective 5'-phosphate esters. researchgate.netnih.govnih.gov The most biologically active form, pyridoxal 5'-phosphate (PLP), is a crucial coenzyme in over 100 enzymatic reactions, primarily in amino acid metabolism. researchgate.netoregonstate.edu It also participates in glycogenolysis, gluconeogenesis, and the synthesis of neurotransmitters and hemoglobin. nih.govoregonstate.edu

The chemistry of vitamin B6 revolves around the reactivity of its pyridine (B92270) ring and the functional groups attached to it. Pyridoxine, with its alcohol functional groups, is the most stable of the B6 vitamers and is often used in supplements. researchgate.net The conversion of these various forms into the active coenzyme PLP is a tightly regulated process within the body, involving phosphorylation and oxidation reactions. nih.govnih.gov Understanding these chemical transformations is fundamental to appreciating the significance of synthetic derivatives like pyridoxine 4,5-dicaprylate.

Table 1: Key Vitamers of the Vitamin B6 Family

| Vitamer | Key Functional Group | Primary Role |

|---|---|---|

| Pyridoxine (PN) | Alcohol | Stable precursor, often used in supplements researchgate.net |

| Pyridoxal (PL) | Aldehyde | Intermediate in the synthesis of PLP nih.gov |

| Pyridoxamine (PM) | Amine | Intermediate in transamination reactions nih.gov |

| Pyridoxal 5'-phosphate (PLP) | Aldehyde, Phosphate (B84403) | Active coenzyme form oregonstate.edu |

| Pyridoxamine 5'-phosphate (PMP) | Amine, Phosphate | Active coenzyme form in transamination nih.gov |

Academic Significance of Lipophilic Pyridoxine Esters as Molecular Probes and Research Tools

The modification of pyridoxine to create lipophilic esters represents a strategic approach in biochemical and pharmaceutical research. Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical determinant of a molecule's ability to cross biological membranes. scispace.com By esterifying the hydrophilic hydroxyl groups of pyridoxine with fatty acids, such as in pyridoxine 4,5-dicaprylate, researchers can create derivatives with enhanced lipid solubility. ontosight.aiconicet.gov.ar

This increased lipophilicity makes these esters valuable as molecular probes. adipogen.com They can potentially be used to study the transport and metabolism of vitamin B6 within cellular environments. For instance, a lipophilic pyridoxine derivative could be employed to investigate how vitamin B6 is absorbed and distributed within different tissues or to explore its role in cellular processes that occur within lipid-rich environments like cell membranes. Furthermore, the design of lipophilic prodrugs, which are inactive compounds converted to active drugs in the body, is a common strategy to improve the delivery of therapeutic agents. nih.gov

Evolution of Research Interest in Novel Pyridoxine Derivatives and Their Biofunctional Modulations

The scientific community's interest in novel pyridoxine derivatives has evolved significantly over the years. nih.gov Initial research focused on the fundamental roles of the natural vitamers. rsc.org However, contemporary studies are increasingly exploring how chemical modifications to the pyridoxine structure can modulate its biological functions. nih.govresearchgate.net

Identification of Key Research Gaps and Emerging Academic Inquiries Pertaining to Pyridoxine 4,5-Dicaprylate

Despite the growing interest in lipophilic pyridoxine esters, specific research on pyridoxine 4,5-dicaprylate remains limited. ontosight.ai This presents several key research gaps and opportunities for future academic inquiry.

Key Research Gaps:

Detailed Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) profile of pyridoxine 4,5-dicaprylate has not been extensively studied. Understanding its metabolic fate is crucial to determining its potential applications.

Mechanism of Cellular Uptake: While its lipophilicity suggests enhanced membrane permeability, the precise mechanisms by which pyridoxine 4,5-dicaprylate enters cells are unknown.

Comparative Efficacy: There is a need for studies directly comparing the biological activity and efficacy of pyridoxine 4,5-dicaprylate to other forms of vitamin B6, such as pyridoxine hydrochloride and pyridoxal 5'-phosphate.

Specific Biological Targets: The specific enzymes or cellular pathways that are most affected by pyridoxine 4,5-dicaprylate have yet to be identified.

Emerging Academic Inquiries:

Application as a Delivery Vehicle: Could pyridoxine 4,5-dicaprylate serve as a carrier for other molecules, leveraging its lipophilicity to enhance their delivery into cells?

Role in Neurological Research: Given the importance of vitamin B6 in neurotransmitter synthesis, could this lipophilic derivative be a useful tool for studying neurological processes and disorders?

Impact on Lipid Metabolism: How does the introduction of caprylate chains influence the interaction of this pyridoxine derivative with pathways involved in lipid metabolism?

Potential as a Topical Agent: Could the enhanced lipophilicity of pyridoxine 4,5-dicaprylate make it a more effective form of vitamin B6 for topical applications in dermatology?

Table 2: Research Focus on Pyridoxine Derivatives

| Research Area | Objective of Pyridoxine Modification | Example of Derivative Type |

|---|---|---|

| Drug Delivery | Enhance membrane permeability and bioavailability | Lipophilic esters (e.g., Pyridoxine 4,5-dicaprylate) ontosight.aiconicet.gov.ar |

| Anticancer Research | Develop novel therapeutic agents | Derivatives with modified side chains researchgate.net |

| Antimicrobial Studies | Create compounds with enhanced antibacterial or antifungal activity | Quaternary ammonium (B1175870) derivatives researchgate.net |

| Biochemical Probes | Investigate cellular transport and metabolism | Fluorescently labeled or isotopically labeled derivatives adipogen.comtum.de |

Properties

CAS No. |

749-99-5 |

|---|---|

Molecular Formula |

C24H39NO5 |

Molecular Weight |

421.6 g/mol |

IUPAC Name |

[5-(hydroxymethyl)-2-methyl-3-octanoyloxypyridin-4-yl]methyl octanoate |

InChI |

InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(27)29-18-21-20(17-26)16-25-19(3)24(21)30-23(28)15-13-11-9-7-5-2/h16,26H,4-15,17-18H2,1-3H3 |

InChI Key |

IVCPRWHRGQGMPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Pyridoxine 4,5 Dicaprylate

Regioselective Esterification Techniques for Pyridoxine (B80251) Derivatives

Pyridoxine possesses three hydroxyl groups: two primary alcohols at the 4- and 5-positions and a phenolic hydroxyl group at the 3-position. The primary challenge in synthesizing specific esters like the 4,5-dicaprylate is achieving regioselectivity, which is the ability to direct a reaction to a specific site on the molecule. nih.gov Differentiating between the two primary alcohols at the 4- and 5-hydroxymethyl positions is particularly difficult and often necessitates strategic chemical approaches. nih.gov

One common strategy to achieve regioselectivity involves the use of protecting groups. For instance, a ketalization strategy can be employed to protect the 4-hydroxymethyl group and the phenolic hydroxyl group, allowing for selective functionalization of the 5-hydroxymethyl group. nih.govmcmaster.ca Following the reaction at the 5-position, the protecting group can be removed, and the 4-position can be targeted. For the synthesis of a 4,5-diester, a less selective approach that acylates both primary alcohols while leaving the less reactive phenolic hydroxyl group untouched may be employed, often by controlling stoichiometry and reaction conditions.

Enzymatic methods offer a powerful alternative for achieving regioselectivity without the need for complex protection and deprotection steps. nih.gov Lipase-catalyzed acylation has been shown to be highly regioselective, preferentially targeting the 5-hydroxymethyl moiety of the pyridoxine ring. conicet.gov.ar This method produces monoacylated derivatives with the acyl group exclusively located at the 5-position. conicet.gov.ar To synthesize a 4,5-diester using this approach, a subsequent chemical or enzymatic step would be required to acylate the 4-position.

The successful synthesis of Pyridoxine 4,5-dicaprylate hinges on the careful optimization of several reaction parameters. These include the choice of solvent, temperature, reaction time, and the molar ratio of reactants. conicet.gov.ar The goal is to maximize the yield of the desired diester while minimizing the formation of monoesters and other byproducts.

For a chemical synthesis using caprylyl chloride or caprylic anhydride (B1165640) as the acylating agent, a non-polar aprotic solvent is often preferred to avoid side reactions with the solvent. Temperature control is crucial; higher temperatures can increase reaction rates but may also lead to decomposition or the formation of unwanted byproducts. nih.gov Microwave irradiation has been explored as an energy-efficient heating source that can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. researchgate.net

In enzymatic synthesis, optimization involves screening different lipases, as enzymes like Candida antarctica lipase (B570770) (CAL) may offer higher yields and shorter reaction times than others. conicet.gov.ar Other parameters to optimize include the enzyme-to-substrate ratio and the acylating agent-to-substrate ratio. conicet.gov.ar While increasing the temperature can enhance reaction rates, it can also lead to a loss of regioselectivity and potential enzyme denaturation. conicet.gov.ar

Below is a table illustrating a hypothetical optimization process for the synthesis of Pyridoxine 4,5-dicaprylate.

Table 1: Hypothetical Optimization of Reaction Conditions for Pyridoxine 4,5-Dicaprylate Synthesis

| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Caprylic Anhydride | DMAP | Dichloromethane | 25 | 24 | 65 |

| 2 | Caprylic Anhydride | DMAP | Dichloromethane | 40 | 12 | 75 |

| 3 | Caprylyl Chloride | Pyridine (B92270) | Tetrahydrofuran | 25 | 24 | 60 |

| 4 | Caprylic Acid | Lipase (CAL) | Acetone | 45 | 48 | 85 (monoester) |

| 5 | Caprylic Anhydride | None | Solvent-free | 100 | 8 | 70 |

This table is for illustrative purposes and does not represent actual experimental data.

Catalyst systems play a pivotal role in pyridoxine acylation, influencing reaction rate, yield, and selectivity. The choice between chemical and biocatalytic systems depends on the desired outcome.

Chemical Catalysts: In chemical esterification, common catalysts include bases like pyridine or 4-dimethylaminopyridine (B28879) (DMAP), which act as acyl transfer agents, activating the carboxylic acid anhydride or acid chloride. Acid catalysts, such as Brönsted or Lewis acids, can also be employed, particularly in direct esterification with a carboxylic acid. nih.gov However, studies on related pyridoxine derivatizations have sometimes found that catalyst-free conditions at elevated temperatures can provide better yields than certain acid or radical-based catalyst systems, highlighting the importance of empirical testing. nih.gov

Enzymatic Catalysts (Biocatalysts): Lipases have emerged as highly effective catalysts for the regioselective acylation of pyridoxine. conicet.gov.ar Enzymes sourced from Candida antarctica (CAL), Candida rugosa (CRL), and porcine pancreas (PPL) have all demonstrated the ability to catalyze the reaction, with CAL often showing superior performance in terms of yield and reaction time. conicet.gov.ar The primary advantage of enzymatic catalysis is the high regioselectivity, typically for the 5-position, which simplifies product purification and avoids the need for protecting groups, aligning with green chemistry principles. conicet.gov.aracs.org

Table 2: Comparison of Catalyst Systems for Pyridoxine Acylation

| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Chemical | DMAP, Pyridine, p-TSA | Fast reaction rates, applicable to a wide range of substrates. | Often lacks regioselectivity, may require harsh conditions, can generate waste. nih.gov |

| Enzymatic | Lipases (CAL, CRL, PPL) | High regioselectivity (often at C-5), mild reaction conditions, environmentally friendly. conicet.gov.ar | Slower reaction times, enzyme cost and stability can be a factor, may require specific solvents. |

Synthesis of Pyridoxine 4,5-Dicaprylate Analogs and Isomers for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs and isomers of Pyridoxine 4,5-dicaprylate is essential for conducting structure-activity relationship (SAR) studies. SAR studies help to identify the structural features of a molecule that are critical for its biological activity. nih.gov By systematically altering the structure of the parent compound—for example, by changing the length or nature of the ester side chains—researchers can probe how modifications to lipophilicity, steric bulk, and electronic properties affect its function. nih.govresearchgate.net

For Pyridoxine 4,5-dicaprylate, analogs could be synthesized by replacing the C8 caprylate chains with other fatty acid esters of varying lengths, from short-chain acetates to long-chain stearates. Isomers could include the 3,4-, 3,5-, or 4'-mono and 5'-mono esters to determine the importance of acylation at each specific position. The synthesis of these analogs generally follows the same esterification methodologies used for the parent compound. researchgate.net

Systematic derivatization is a methodical approach to creating a library of related compounds to explore the mechanism of action. nih.gov This involves making precise, well-defined changes to the molecule's structure. For Pyridoxine 4,5-dicaprylate, this could involve:

Varying Alkyl Chain Length: Synthesizing a homologous series of 4,5-diesters (e.g., diacetate, dibutyrate, dipalmitate) to study the effect of lipophilicity. google.com

Introducing Unsaturation: Using unsaturated fatty acids (e.g., oleic acid) to create esters with different conformational properties.

Modifying the Pyridine Core: Introducing substituents onto the pyridine ring itself, although this is a more complex synthetic challenge. mdpi.com

Creating Isomeric Monoesters: Selectively synthesizing the 4'-caprylate and 5'-caprylate to compare their individual activities against the diester. conicet.gov.ar

These derivatization reactions typically involve the reaction of pyridoxine (or a protected version) with the appropriate acid chloride or anhydride under catalyzed or uncatalyzed conditions. acs.org The resulting library of compounds can then be screened in biological assays to build a comprehensive SAR profile.

| Ring-Modified Analogs | A substituent is added to the pyridine ring (e.g., a 6-alkenyl group). nih.gov | To explore the role of the core heterocyclic structure. |

Isotopically labeled compounds are invaluable tools for metabolic tracing studies, allowing researchers to track the fate of a molecule within a biological system. bitesizebio.com To prepare an isotopically labeled version of Pyridoxine 4,5-dicaprylate, stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) are incorporated into the molecule. This can be achieved in two primary ways:

Starting with a Labeled Precursor: The synthesis can begin with an isotopically labeled pyridoxine core. Syntheses for labeled vitamin B6 vitamers have been developed, providing a route to these key starting materials. researchgate.net

Using a Labeled Acylating Agent: The esterification can be performed using an isotopically labeled caprylic acid or its derivative (e.g., ¹³C-labeled caprylyl chloride).

Once synthesized, the labeled Pyridoxine 4,5-dicaprylate can be introduced into cells or organisms. Its uptake, distribution, and transformation into various metabolites can be monitored over time using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com This provides critical insights into the compound's mechanism of action, metabolic stability, and pathways of degradation. frontiersin.org

Sophisticated Analytical Characterization Techniques for Pyridoxine 4,5 Dicaprylate and Its Biochemical Transformations in Research Matrices

Advanced Chromatographic-Mass Spectrometric Methodologies

Chromatography coupled with mass spectrometry provides unparalleled sensitivity and selectivity for the analysis of Pyridoxine (B80251) 4,5-dicaprylate and its related compounds in various matrices. These techniques are essential for quantitative analysis and for identifying products of its biochemical breakdown.

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a cornerstone technique for metabolomics and is ideally suited for identifying and structurally characterizing the biochemical transformation products of Pyridoxine 4,5-dicaprylate. nih.gov The power of LC-HRMS lies in its ability to separate complex mixtures and provide highly accurate mass measurements, which facilitates the determination of elemental compositions for unknown compounds. researchgate.net All-ion fragmentation (AIF) and other data-independent acquisition (DIA) approaches can be used to acquire comprehensive MS/MS data, further aiding in structural elucidation. researchgate.net

In the context of Pyridoxine 4,5-dicaprylate, it is anticipated that in vivo enzymatic hydrolysis would be a primary metabolic pathway, releasing pyridoxine, mono-caprylate esters, and caprylic acid. LC-HRMS methods, particularly those employing reverse-phase columns for lipophilic compounds or hydrophilic interaction liquid chromatography (HILIC) for more polar metabolites, can effectively separate these compounds. nih.gov Methods developed for the analysis of vitamin B6 vitamers in biological fluids like plasma or cerebrospinal fluid can be adapted for this purpose. nih.govbevital.no For instance, ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) has been successfully validated for quantifying pyridoxine (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their metabolites. nih.gov

A typical LC-HRMS workflow for studying the metabolism of Pyridoxine 4,5-dicaprylate would involve:

Incubation of the compound in a relevant research matrix (e.g., liver microsomes, plasma).

Extraction of metabolites using a suitable solvent system.

Separation using a C8 or C18 reverse-phase column. bevital.no

Detection and identification using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ionization modes to capture a wide range of potential metabolites. jmchemsci.com

Table 1: Potential Metabolites of Pyridoxine 4,5-Dicaprylate and LC-HRMS Detection Strategy

| Potential Metabolite | Expected m/z [M+H]+ | Chromatographic Column | Ionization Mode |

|---|---|---|---|

| Pyridoxine 4,5-dicaprylate | 424.2690 | Reverse-Phase (C18) | Positive ESI |

| Pyridoxine 4-monocaprylate | 296.1751 | Reverse-Phase (C18) | Positive ESI |

| Pyridoxine 5-monocaprylate | 296.1751 | Reverse-Phase (C18) | Positive ESI |

| Pyridoxine | 170.0812 | Reverse-Phase (C8/C18) or HILIC | Positive ESI |

| Pyridoxic acid | 184.0604 | Reverse-Phase (C8/C18) or HILIC | Positive/Negative ESI |

| Caprylic acid | 145.1223 | Reverse-Phase (C18) | Negative ESI |

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. While Pyridoxine 4,5-dicaprylate itself is not sufficiently volatile for direct GC-MS analysis, the technique is highly valuable for two key applications: the analysis of volatile byproducts from its synthesis or degradation and the quantification of its constituent parts after derivatization.

Methods have been developed for the quantitative analysis of vitamin B6 forms in biological samples using GC-MS after a derivatization step, such as acetylation, to increase volatility and thermal stability. nih.gov A similar strategy could be applied to Pyridoxine 4,5-dicaprylate. After hydrolysis, the released caprylic acid could be converted to a volatile ester (e.g., a methyl ester) and quantified. Similarly, the pyridoxine core could be derivatized and analyzed. This approach is particularly useful for confirming the identity and stoichiometry of the ester groups. Isotope dilution mass spectrometry, using deuterated standards, can be employed for precise quantification. nih.gov

Supercritical fluid chromatography (SFC) is a specialized chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It excels at the separation of chiral compounds and stereoisomers. The pyridoxine molecule itself is not chiral. However, if the synthesis of Pyridoxine 4,5-dicaprylate or its subsequent metabolism were to introduce chiral centers, SFC would be the method of choice for their separation. Currently, there is limited published research demonstrating the application of SFC specifically to Pyridoxine 4,5-dicaprylate. Its applicability would be contingent on the presence of stereoisomers in the research sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules in solution and in the solid state. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete and unequivocal structural assignment of Pyridoxine 4,5-dicaprylate.

1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum provides information on the number and type of protons and their immediate electronic environment. The ¹³C NMR spectrum reveals the number of unique carbon atoms. For Pyridoxine 4,5-dicaprylate, ¹H NMR would show characteristic signals for the pyridoxine ring protons, the methyl group on the ring, the methylene (B1212753) protons of the hydroxymethyl groups (now acyloxymethyl groups), and the long alkyl chains of the caprylate moieties.

2D NMR: To resolve ambiguities and confirm connectivity, 2D NMR experiments are crucial. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons (¹H-¹H correlation), helping to map out the proton networks within the pyridoxine and caprylate fragments. kpfu.ru

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. For Pyridoxine 4,5-dicaprylate, this is the definitive experiment to confirm the ester linkages. It would show a correlation between the methylene protons at positions 4 and 5 of the pyridoxine ring and the carbonyl carbon of the respective caprylate groups. researchgate.netresearchgate.net

Table 2: Illustrative NMR Data for Structural Confirmation of Pyridoxine 4,5-Dicaprylate

| NMR Technique | Purpose | Key Expected Observation for Pyridoxine 4,5-Dicaprylate |

|---|---|---|

| 1H NMR | Proton environment and count | Signals for pyridyl proton, CH3 on ring, two O-CH2 groups, and caprylate alkyl chains. |

| 13C NMR | Carbon skeleton | Signals for pyridyl carbons, two ester carbonyl carbons (~170 ppm), and caprylate alkyl carbons. |

| COSY | 1H-1H connectivity | Correlations within the caprylate alkyl chains. |

| HSQC | Direct 1H-13C correlation | Assignment of each carbon atom by linking it to its attached proton(s). |

| HMBC | Long-range 1H-13C connectivity | Crucial correlation from pyridoxine's C4-CH2 and C5-CH2 protons to the carbonyl carbon of the caprylate groups, confirming ester linkage sites. |

While solution-state NMR provides high-resolution data for purified compounds, solid-state NMR (ssNMR) is uniquely capable of providing structural and dynamic information on molecules in solid or semi-solid states, such as in powders, polymers, or biological tissues. conicet.gov.ar Studies on vitamin B6-related compounds have used ssNMR to determine the presence of different forms (e.g., gem-diol vs. carbonyl) in the solid state where solution NMR might alter the structure. conicet.gov.ar

For Pyridoxine 4,5-dicaprylate, ssNMR could be employed to:

Characterize the compound in its pure, solid (crystalline or amorphous) form.

Investigate its conformation and intermolecular interactions within a solid formulation or delivery system (e.g., encapsulated within a polymer matrix).

Probe its interaction with biological membranes or other complex, non-soluble research matrices, providing insights that are not accessible by solution NMR or X-ray crystallography. conicet.gov.arginapsgroup.com

Advanced Spectrophotometric and Fluorimetric Methods for Quantitative Analysis in Research Models

Spectrophotometric and fluorimetric techniques are fundamental tools in biochemical research, offering high sensitivity and versatility for the quantitative analysis of compounds and the study of dynamic molecular processes. For Pyridoxine 4,5-dicaprylate, these methods are crucial for determining its concentration in various assay systems and for investigating its interactions with biological macromolecules.

UV-Vis spectroscopy is a widely used technique for the quantitative determination of absorbing species in solution. The principle relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the substance. The pyridoxine moiety within Pyridoxine 4,5-dicaprylate contains a pyridine (B92270) ring, which is a strong chromophore, making this technique highly applicable.

The concentration of Pyridoxine 4,5-dicaprylate in solution can be accurately measured by monitoring its absorbance at a specific wavelength (λmax), which corresponds to the maximum absorption of light. For the parent compound, pyridoxine, the absorption maximum is typically observed around 290 nm. nih.gov The exact λmax for Pyridoxine 4,5-dicaprylate may be influenced by the solvent environment due to the lipophilic caprylate chains. In research assays, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. This curve then serves as a reference for determining the concentration of the compound in unknown samples. The UV spectrum can also be affected by the pH of the mobile phase in chromatographic applications. sielc.com

Method development often involves selecting a wavelength that provides maximum sensitivity while minimizing interference from other components in the research matrix. sielc.com For instance, in studies involving other vitamins or compounds, a specific wavelength must be chosen to ensure the selective determination of the analyte. nih.gov

Table 1: Representative UV-Vis Absorption Data for Pyridoxine and Related Compounds This table provides illustrative data based on the parent vitamin B6 structure. The exact values for Pyridoxine 4,5-dicaprylate would require empirical determination.

| Compound | Typical λmax (nm) | Common Solvent/Condition | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| Pyridoxine HCl | 290 | Acidic aqueous buffer (pH < 3) | ~8,200 |

| Pyridoxine HCl | 324 | Neutral aqueous buffer | ~7,100 |

| Pyridoxal 5'-Phosphate (PLP) | 388 | Neutral aqueous buffer | ~5,500 |

| Pyridoxine 4,5-dicaprylate | ~290-295 (estimated) | Ethanol or other organic solvent | To be determined |

Fluorescence spectroscopy is an exceptionally sensitive technique used to study molecular environments, conformational changes, and binding interactions. nih.gov It is particularly valuable for investigating the kinetics of enzymes that metabolize pyridoxine derivatives. jasco-global.com The transformation of the non-fluorescent pyridoxine moiety to the fluorescent pyridoxal form upon enzymatic oxidation allows for real-time monitoring of the reaction.

In the context of research models, Pyridoxine 4,5-dicaprylate would first be hydrolyzed by esterases to release pyridoxine, which can then be acted upon by enzymes like pyridoxine 4-oxidase. nih.gov This FAD-dependent enzyme catalyzes the oxidation of pyridoxine to pyridoxal, a fluorescent product. nih.gov The increase in fluorescence intensity over time provides a direct measure of the initial reaction velocity.

By varying the substrate concentration and measuring the corresponding initial velocities, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined using the Michaelis-Menten model. jasco-global.com This provides critical insights into the enzyme's affinity for the substrate and its catalytic efficiency. jasco-global.comnih.gov Furthermore, fluorescence polarization or anisotropy can be employed to study the binding of Pyridoxine 4,5-dicaprylate or its metabolites to proteins, as the rotational motion of the fluorescent molecule slows upon binding to a larger macromolecule, leading to a measurable change in polarization. nih.gov

Table 2: Application of Fluorescence Spectroscopy in Vitamin B6-Related Enzyme Assays

| Technique | Principle | Application to Pyridoxine Derivatives | Key Parameters Measured |

|---|---|---|---|

| Intensity-Based Assay | Monitoring the fluorescence increase of the pyridoxal product from the non-fluorescent pyridoxine substrate. | Determining the activity of pyridoxine oxidases. | Initial reaction velocity (v), Vmax, Km |

| Fluorescence Polarization (FP) | Measuring the change in polarization of a fluorescent probe upon binding to a protein. | Studying the binding affinity of pyridoxine derivatives to apoenzymes or transport proteins. mdpi.com | Dissociation constant (Kd), binding stoichiometry |

| Förster Resonance Energy Transfer (FRET) | Measuring energy transfer between a donor fluorophore (e.g., tryptophan in a protein) and an acceptor (e.g., a pyridoxine derivative). | Probing conformational changes in enzymes upon substrate binding. | Binding affinity, conformational dynamics |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Synthesized Forms

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. libretexts.org This powerful technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for understanding the structure-function relationship of a molecule. vcu.edu

For a synthesized compound like Pyridoxine 4,5-dicaprylate, X-ray crystallography would be the gold standard for unequivocally confirming its chemical structure and stereochemistry. The process involves growing a high-quality single crystal of the compound, which can be a challenging step. libretexts.org This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. nih.gov Mathematical analysis of this pattern allows for the generation of an electron density map, from which the precise position of each atom in the crystal lattice can be determined.

The analysis would reveal the exact conformation of the pyridoxine ring and the attached caprylate ester chains. It would also detail the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate how the molecules pack together in the crystal lattice. This information is invaluable for understanding the compound's physicochemical properties, such as its melting point, solubility, and stability. While crystal structures for enzymes that bind pyridoxine derivatives are available, the specific crystal structure of Pyridoxine 4,5-dicaprylate would need to be determined experimentally. nih.govnih.gov

Table 3: Typical Crystallographic Data Obtained from an X-ray Analysis This table presents a hypothetical data set for Pyridoxine 4,5-dicaprylate, illustrating the parameters that would be reported from a successful crystallographic study.

| Parameter | Hypothetical Value for Pyridoxine 4,5-dicaprylate | Significance |

|---|---|---|

| Chemical Formula | C24H39NO5 | Defines the elemental composition. |

| Formula Weight | 421.57 g/mol | Molecular mass of the compound. |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95.5° | Defines the size and shape of the repeating unit. |

| Volume | 1557 ų | Volume of the unit cell. |

| Z (Molecules per unit cell) | 4 | Number of molecules in the unit cell. |

| Density (calculated) | 1.795 g/cm³ | Calculated density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Elucidating Biochemical Transformation Pathways and Molecular Mechanisms of Action of Pyridoxine 4,5 Dicaprylate

Enzymatic Hydrolysis and Bioactivation Mechanisms in Cellular and Subcellular Models

The bioactivation of Pyridoxine (B80251) 4,5-dicaprylate is predicated on the enzymatic cleavage of its two ester bonds. This hydrolysis is a critical first step, converting the inactive, lipid-soluble prodrug into the water-soluble and biologically active pyridoxine.

The hydrolysis of ester-containing prodrugs is primarily mediated by a class of enzymes known as carboxylesterases (CES), which are abundant in various tissues, including the liver, intestine, and blood plasma. researchgate.netnih.gov These enzymes are located in the cytosol and the endoplasmic reticulum. acs.org It is hypothesized that Pyridoxine 4,5-dicaprylate is a substrate for these ubiquitous esterases. The enzymatic action would cleave the two caprylate (octanoate) ester linkages at the 4' and 5' positions of the pyridine (B92270) ring, releasing one molecule of pyridoxine and two molecules of caprylic acid.

Human carboxylesterases are broadly classified into two main families, CES1 and CES2, which exhibit different substrate specificities and tissue distribution. nih.govmdpi.com CES1 is highly expressed in the liver, whereas CES2 is the predominant form in the small intestine. nih.gov The specific CES isozyme responsible for the hydrolysis of Pyridoxine 4,5-dicaprylate would depend on the tissue and the structural characteristics of the prodrug.

| Enzyme | Primary Location | Subcellular Localization | General Substrate Preference |

|---|---|---|---|

| CES1 | Liver | Endoplasmic Reticulum, Cytosol | Substrates with a small alcohol group and a large acyl group |

| CES2 | Small Intestine, Colon, Kidney, Liver | Endoplasmic Reticulum, Cytosol | Substrates with a large alcohol group and a small acyl group |

The efficiency of Pyridoxine 4,5-dicaprylate hydrolysis would be determined by the substrate specificity of the involved esterases. CES1 generally favors substrates with small alcohol and large acyl groups, while CES2 prefers the opposite. nih.gov Given that pyridoxine is a relatively small alcohol, CES1 might be the primary enzyme responsible for its hydrolysis in the liver.

In vitro kinetic analysis is essential to characterize this enzymatic process. Such studies would typically involve incubating Pyridoxine 4,5-dicaprylate with purified esterases or tissue homogenates (e.g., liver microsomes) and measuring the rate of product formation (pyridoxine or caprylic acid) over time. nih.govacs.org The data obtained would be used to determine key kinetic parameters according to the Michaelis-Menten model, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Km (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.

Vmax (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat (Turnover Number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

While specific kinetic data for Pyridoxine 4,5-dicaprylate is not available, a hypothetical analysis illustrates the expected findings.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Km (µM) | 50 | Indicates the affinity of CES1 for the prodrug. |

| Vmax (nmol/min/mg protein) | 200 | Represents the maximum rate of pyridoxine release. |

| kcat (s-1) | 15 | Reflects the turnover rate of the enzyme. |

| kcat/Km (M-1s-1) | 3.0 x 105 | Denotes the overall catalytic efficiency of the bioactivation process. |

Intracellular Trafficking and Compartmentalization of Pyridoxine 4,5-Dicaprylate and Its Metabolites

Following administration, the prodrug and its subsequent metabolites must traverse cellular membranes and localize to specific subcellular compartments to exert their biological effects.

The esterification of pyridoxine with two caprylate moieties significantly increases its lipophilicity. This chemical modification is a common prodrug strategy to enhance passive diffusion across the lipid bilayers of cell membranes. scirp.orgscirp.org Therefore, it is expected that Pyridoxine 4,5-dicaprylate enters cells primarily through passive diffusion, bypassing the need for specific transport proteins. nih.gov

Once inside the cell, enzymatic hydrolysis releases native pyridoxine. Unphosphorylated B6 vitamers like pyridoxine are known to cross cellular and subcellular membranes, including the blood-brain barrier, likely through both simple diffusion and facilitated diffusion mechanisms. researchgate.net After its release from the prodrug, pyridoxine and its metabolites would then be subject to the known transport pathways of vitamin B6.

To visualize the intracellular journey of Pyridoxine 4,5-dicaprylate and its metabolites, advanced imaging techniques are required. Confocal laser scanning microscopy is a powerful tool for visualizing the subcellular localization of molecules within intact cells with high resolution. researchgate.netnih.gov

For such a study, a fluorescently labeled analog of Pyridoxine 4,5-dicaprylate could be synthesized. Cells would be incubated with this labeled probe, and its movement and accumulation could be tracked in real-time. Co-staining with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) would allow for the precise determination of the prodrug's localization and the site of its bioactivation. researchgate.net Following hydrolysis, the localization of the released fluorescent pyridoxine analog could also be monitored as it enters various metabolic pathways. This methodology would provide direct visual evidence of the compound's trafficking from the cell membrane to intracellular compartments like the endoplasmic reticulum (a primary site of esterases) and the cytosol, where it enters the vitamin B6 salvage pathway. acs.orgoup.com

Modulation of Pyridoxine-Dependent Enzyme Systems and Coenzyme Synthesis

The ultimate biological function of Pyridoxine 4,5-dicaprylate is realized after its conversion to pyridoxal (B1214274) 5'-phosphate (PLP), the active coenzyme form of vitamin B6. nih.gov This conversion process and the subsequent interaction of PLP with various enzymes are central to its mechanism of action.

The bioactivation of pyridoxine released from the prodrug occurs via the vitamin B6 salvage pathway, a two-step enzymatic process primarily occurring in the cytosol. nih.gov

Phosphorylation: Pyridoxal kinase (PDXK) first phosphorylates pyridoxine to yield pyridoxine 5'-phosphate (PNP). researchgate.net

Oxidation: Pyridoxine 5'-phosphate oxidase (PNPO), a flavin mononucleotide (FMN)-dependent enzyme, then catalyzes the oxidation of PNP to the active coenzyme, pyridoxal 5'-phosphate (PLP). researchgate.netmedlineplus.gov

PLP is a versatile coenzyme essential for the function of over 140 different enzymes, which are predominantly involved in amino acid metabolism. nih.govnih.gov PLP-dependent enzymes catalyze a wide array of reactions, including transamination, decarboxylation, racemization, and elimination reactions. wikipedia.orgresearchgate.net The aldehyde group of PLP typically forms a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site. libretexts.org This linkage is then replaced by the amino acid substrate, forming an external aldimine that is central to all PLP-catalyzed reactions. mdpi.compatsnap.com By delivering pyridoxine to the cell, Pyridoxine 4,5-dicaprylate effectively increases the intracellular pool of PLP, thereby modulating the activity of these numerous and vital enzyme systems.

| Enzyme | Reaction Type | Metabolic Pathway | Biological Function |

|---|---|---|---|

| Aspartate Aminotransferase (AST) | Transamination | Amino Acid Metabolism | Interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. |

| Alanine (B10760859) Aminotransferase (ALT) | Transamination | Amino Acid Metabolism | Interconversion of alanine and α-ketoglutarate to pyruvate (B1213749) and glutamate. |

| Aromatic L-Amino Acid Decarboxylase (AADC) | Decarboxylation | Neurotransmitter Synthesis | Synthesis of dopamine (B1211576) from L-DOPA and serotonin (B10506) from 5-hydroxytryptophan. mdpi.com |

| Glutamate Decarboxylase (GAD) | Decarboxylation | Neurotransmitter Synthesis | Synthesis of the inhibitory neurotransmitter GABA from glutamate. |

| Serine Hydroxymethyltransferase (SHMT) | Aldol Cleavage | One-Carbon Metabolism | Interconversion of serine and glycine (B1666218); crucial for folate metabolism and nucleotide synthesis. |

| Glycogen Phosphorylase | Phosphorolysis | Carbohydrate Metabolism | Catalyzes the rate-limiting step in glycogenolysis. |

Effects on Pyridoxal Kinase Activity and Pyridoxal-5'-phosphate (PLP) Formation in Model Systems

The initial and crucial step in the bioactivation of pyridoxine 4,5-dicaprylate is its hydrolysis to yield pyridoxine and caprylic acid. This conversion is likely catalyzed by non-specific esterases present in the plasma and various tissues. Once released, pyridoxine becomes a substrate for pyridoxal kinase, a key enzyme in the vitamin B6 salvage pathway. vcu.edunih.gov

Pyridoxal kinase catalyzes the ATP-dependent phosphorylation of pyridoxine to form pyridoxine 5'-phosphate (PNP). nih.govmedcraveonline.com This reaction is a rate-limiting step in the synthesis of the active coenzyme, PLP. vcu.edu The activity of pyridoxal kinase is influenced by the availability of its substrates, including pyridoxine, and is subject to feedback inhibition by PLP. vcu.edu Therefore, the administration of pyridoxine 4,5-dicaprylate would be expected to increase the intracellular concentration of pyridoxine, thereby promoting the activity of pyridoxal kinase and leading to an elevated formation of PNP. Subsequently, PNP is converted to PLP by the enzyme pyridoxine-5'-phosphate oxidase (PNPO). researchgate.netnih.gov

The table below summarizes the key enzymes involved in the conversion of pyridoxine to PLP, a process that is central to the bioactivity of pyridoxine 4,5-dicaprylate.

| Enzyme | Substrate(s) | Product(s) | Role in Pyridoxine 4,5-Dicaprylate Metabolism |

| Esterases | Pyridoxine 4,5-dicaprylate, H₂O | Pyridoxine, Caprylic Acid | Initial hydrolysis to release active pyridoxine. |

| Pyridoxal Kinase (PDXK) | Pyridoxine, ATP | Pyridoxine 5'-phosphate (PNP), ADP | Phosphorylation of pyridoxine. nih.govmedcraveonline.com |

| Pyridoxine-5'-phosphate Oxidase (PNPO) | Pyridoxine 5'-phosphate (PNP), O₂ | Pyridoxal-5'-phosphate (PLP), H₂O₂ | Oxidation of PNP to the active coenzyme PLP. researchgate.netnih.gov |

Interactions with PLP-Dependent Enzymes (e.g., Decarboxylases, Transaminases) at the Molecular Level

The biological actions of pyridoxine 4,5-dicaprylate are ultimately mediated by its conversion to PLP, which serves as an essential cofactor for a vast array of enzymes, estimated to be over 140. nih.gov These PLP-dependent enzymes are involved in a wide range of metabolic reactions, primarily in amino acid metabolism. nih.gov At the molecular level, PLP is typically bound to the active site of these enzymes through a Schiff base linkage with the ε-amino group of a specific lysine residue. nih.gov

Two major classes of PLP-dependent enzymes are decarboxylases and transaminases.

Decarboxylases: These enzymes catalyze the removal of a carboxyl group from amino acids. A prominent example is aromatic L-amino acid decarboxylase (AADC), which is involved in the synthesis of neurotransmitters such as dopamine and serotonin. eco-vector.com PLP acts as an electron sink, facilitating the cleavage of the Cα-COO⁻ bond of the amino acid substrate.

Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid. This process is fundamental for amino acid synthesis and degradation. Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are well-known examples. During the catalytic cycle, PLP is transiently converted to pyridoxamine-5'-phosphate (PMP) and then back to PLP. nih.gov

The increased availability of PLP resulting from the metabolism of pyridoxine 4,5-dicaprylate would be expected to enhance the activity of these PLP-dependent enzymes, provided that the apoenzyme (the protein part of the enzyme) is not saturated with the cofactor.

Influence on Metabolic Pathways and Homeostasis in Model Organisms (e.g., Lipid Metabolism, One-Carbon Metabolism)

The provision of pyridoxine through pyridoxine 4,5-dicaprylate has the potential to influence major metabolic pathways, including lipid and one-carbon metabolism, primarily through the role of its active form, PLP, as a crucial enzymatic cofactor.

Lipid Metabolism: Vitamin B6 has been implicated in lipid metabolism, although the precise mechanisms are not fully elucidated. nagoya-u.ac.jpnih.gov Research suggests a role for pyridoxine in the metabolism of essential fatty acids, particularly in the conversion of linoleic acid to arachidonic acid. nagoya-u.ac.jp Furthermore, PLP is a cofactor for serine palmitoyltransferase, the rate-limiting enzyme in the de novo synthesis of sphingolipids, which are essential components of cell membranes and are involved in signal transduction. nih.gov Studies have also indicated an inverse association between plasma PLP levels and low-density lipoprotein (LDL) cholesterol, and a positive association with high-density lipoprotein (HDL) cholesterol. frontiersin.org

One-Carbon Metabolism: One-carbon metabolism refers to a network of interconnected biochemical pathways that transfer one-carbon units, which are essential for the synthesis of nucleotides, amino acids, and for methylation reactions. nih.gov PLP is a critical cofactor for two key enzymes in this pathway:

Serine Hydroxymethyltransferase (SHMT): This enzyme catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a major source of one-carbon units. nih.gov

Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE): These enzymes are part of the transsulfuration pathway, which converts homocysteine to cysteine. This pathway is important for regulating homocysteine levels and for the synthesis of glutathione, a major antioxidant. nih.gov

By supporting the function of these enzymes, an adequate supply of PLP from pyridoxine 4,5-dicaprylate can contribute to the proper functioning of one-carbon metabolism.

Impact on Specific Enzyme Activities and Metabolite Fluxes in Preclinical Models

In preclinical models, supplementation with pyridoxine has been shown to modulate the activity of various enzymes and alter metabolite concentrations. For instance, in vitamin B6-deficient subjects, pyridoxine supplementation has been observed to affect the profiles of tryptophan metabolites. nih.gov This is consistent with the role of PLP as a cofactor for kynureninase, an enzyme in the tryptophan catabolic pathway.

The table below presents a summary of the potential effects of pyridoxine 4,5-dicaprylate on key enzymes and metabolic pathways, based on existing research on pyridoxine.

| Metabolic Pathway | Key PLP-Dependent Enzyme(s) | Potential Impact of Pyridoxine 4,5-Dicaprylate |

| Amino Acid Metabolism | Transaminases, Decarboxylases | Enhanced activity, leading to altered amino acid profiles and neurotransmitter synthesis. |

| Lipid Metabolism | Serine Palmitoyltransferase | Potential modulation of sphingolipid synthesis and fatty acid metabolism. nagoya-u.ac.jpnih.gov |

| One-Carbon Metabolism | Serine Hydroxymethyltransferase, Cystathionine β-synthase | Support of one-carbon unit transfer and homocysteine metabolism. nih.gov |

| Tryptophan Metabolism | Kynureninase | Modulation of tryptophan catabolism and kynurenine (B1673888) pathway metabolites. nih.gov |

Gene Expression Modulation (Transcriptomics, Proteomics) Related to Metabolic Regulation in Research Systems

Beyond its role as a coenzyme, vitamin B6, in the form of PLP, has been shown to modulate gene expression. nih.gov Studies have indicated that PLP can influence the transcriptional activity of various nuclear receptors, including the glucocorticoid receptor. nih.gov By binding to these receptors, PLP can alter their ability to interact with DNA response elements, thereby affecting the expression of target genes. nih.gov

Transcriptomic and proteomic analyses would be valuable tools to elucidate the specific effects of pyridoxine 4,5-dicaprylate on gene and protein expression profiles related to metabolic regulation. Such studies could reveal novel regulatory roles for this compound beyond its function as a vitamin B6 prodrug. While direct transcriptomic data for pyridoxine 4,5-dicaprylate is not currently available, studies on pyridoxine suggest that it can influence the expression of genes involved in various metabolic processes.

Interactions with Cellular Receptors and Signaling Cascades (Hypothetical or Observed in Preclinical Models)

The interaction of pyridoxine 4,5-dicaprylate with cellular receptors is likely indirect and mediated through its conversion to PLP. As mentioned, PLP has been shown to interact with steroid hormone receptors, thereby modulating their activity and downstream signaling pathways. nih.gov This suggests a potential mechanism by which pyridoxine 4,5-dicaprylate could influence cellular processes beyond its role in enzymatic reactions.

The hydrophobic nature of the caprylate esters in pyridoxine 4,5-dicaprylate may facilitate its passage across cellular membranes, potentially leading to higher intracellular concentrations of pyridoxine compared to the administration of pyridoxine alone. This could, in turn, lead to a more pronounced effect on PLP-dependent signaling cascades.

Identification of Potential Binding Partners (Proteins, Lipids)

The primary protein binding partners for the active metabolite of pyridoxine 4,5-dicaprylate (PLP) are the numerous PLP-dependent enzymes. nih.gov In addition to these enzymes, PLP has been shown to bind to other proteins, including:

Albumin: In plasma, PLP is primarily transported bound to albumin. nih.gov

Nuclear Receptors: As discussed, PLP can bind to steroid hormone receptors, such as the glucocorticoid receptor. nih.gov

The caprylic acid released from the hydrolysis of pyridoxine 4,5-dicaprylate may also have its own biological effects and interact with specific proteins or lipid structures within the cell. However, the primary focus of the interaction remains on the pyridoxine moiety and its conversion to PLP.

Downstream Signaling Pathway Modulation (e.g., Kinase Cascades, Second Messenger Systems)

The direct downstream signaling effects of Pyridoxine 4,5-dicaprylate are not extensively documented in existing scientific literature. However, a robust understanding of its molecular mechanism can be inferred from the anticipated biochemical transformation of the parent compound into its constituent molecules: pyridoxine and caprylic acid. It is hypothesized that Pyridoxine 4,5-dicaprylate acts as a prodrug, undergoing enzymatic hydrolysis in vivo to release these two bioactive components. The subsequent modulation of downstream signaling pathways is therefore attributable to the independent and potentially synergistic actions of pyridoxine (after its conversion to pyridoxal 5'-phosphate) and caprylic acid.

Biochemical Transformation of Pyridoxine 4,5-dicaprylate

Upon administration, Pyridoxine 4,5-dicaprylate is expected to be hydrolyzed by esterases, enzymes prevalent throughout the body, particularly in the intestine and liver. This enzymatic cleavage would break the ester bonds at the 4 and 5 positions of the pyridoxine molecule, yielding one molecule of pyridoxine and two molecules of caprylic acid. The released pyridoxine then enters the vitamin B6 salvage pathway to be converted into its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP). researchgate.netnih.govmdpi.com This conversion is a two-step process catalyzed by pyridoxal kinase and pyridoxine 5'-phosphate oxidase. taylorfrancis.comnih.gov PLP is a critical cofactor for over 100 enzymatic reactions, primarily in amino acid metabolism. nih.govyoutube.com

The other hydrolysis product, caprylic acid (also known as octanoic acid), is a medium-chain fatty acid that can influence various signaling cascades.

Modulation of Kinase Cascades and Signaling Pathways by Metabolites

Pyridoxal 5'-Phosphate (PLP):

The primary role of PLP is as a coenzyme, and its direct influence on kinase cascades or second messenger systems is not its principal mechanism of action. However, by participating in the synthesis and degradation of neurotransmitters and other signaling molecules, PLP indirectly modulates a vast array of signaling pathways. For instance, PLP is essential for the synthesis of neurotransmitters such as serotonin, dopamine, and GABA, which in turn activate numerous downstream signaling cascades upon binding to their respective receptors. taylorfrancis.com

Caprylic Acid:

Recent research has illuminated the direct role of caprylic acid in modulating intracellular signaling pathways, particularly those related to inflammation and cellular metabolism.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway: Studies have shown that caprylic acid can activate the JAK2/STAT3 signaling pathway. nih.govbesjournal.com This pathway is crucial for a variety of cellular processes, including cell growth, differentiation, and immune responses. Activation of this pathway by caprylic acid has been linked to the upregulation of ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux. nih.govbesjournal.com In some cellular contexts, caprylic acid has been observed to increase the phosphorylation of JAK2 and STAT3, leading to the transcription of target genes. nih.govbesjournal.com However, in other models, particularly in the absence of the ABCA1 transporter, caprylic acid has been shown to decrease the expression of phosphorylated STAT3 and JAK2. nih.gov

Nuclear Factor-kappa B (NF-κB) Signaling: Caprylic acid has been demonstrated to suppress inflammatory responses by inhibiting the NF-κB signaling pathway. besjournal.com It has been shown to reduce the expression of phosphorylated NF-κB p65, a key component of this pathway, thereby decreasing the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.govbesjournal.combesjournal.com

Interleukin-8 (IL-8) Gene Transcription: Research in Caco-2 intestinal cells has indicated that caprylic acid can inhibit the transcription of the IL-8 gene. nih.govnih.gov IL-8 is a chemokine involved in the inflammatory response. The inhibitory effect of caprylic acid on IL-8 promoter activity suggests a mechanism involving the modulation of transcription factor activation. nih.govnih.gov

The table below summarizes the observed effects of caprylic acid on key signaling molecules.

| Signaling Pathway | Key Molecule | Observed Effect of Caprylic Acid | Cell/Animal Model |

| JAK/STAT | p-JAK2 | Increased protein expression | RAW 264.7 cells nih.govbesjournal.com |

| p-STAT3 | Increased protein expression | RAW 264.7 cells nih.govbesjournal.com | |

| ABCA1 | Increased mRNA and protein expression | RAW 264.7 cells nih.govbesjournal.com | |

| NF-κB | p-NF-κB p65 | Decreased protein expression | RAW 264.7 cells nih.govbesjournal.com |

| TNF-α | Decreased mRNA expression | C57BL/6J mouse aortas nih.gov | |

| IL-8 Signaling | IL-8 | Decreased secretion and mRNA expression | Caco-2 cells nih.govnih.gov |

It is important to note that the effects of caprylic acid can be context-dependent, varying with the cell type and the presence or absence of other signaling molecules. nih.govmdpi.com

Preclinical Investigations of Pyridoxine 4,5 Dicaprylate in in Vitro and in Vivo Model Systems for Mechanistic Insights

Cell-Based Research Models for Pyridoxine (B80251) 4,5-Dicaprylate Studies

Cell-based models are indispensable for dissecting the molecular mechanisms of action of compounds like Pyridoxine 4,5-dicaprylate at a cellular level. These systems allow for high-throughput screening and detailed mechanistic inquiries into enzyme kinetics, gene expression, and specific biological responses.

Cultured mammalian cell lines serve as foundational tools for investigating the cellular processing of vitamin B6 analogues. Although direct studies on Pyridoxine 4,5-dicaprylate are not detailed in the available literature, research on its parent compound, pyridoxine, provides a framework for potential mechanistic investigations.

Cells in culture must convert pyridoxine into the biologically active pyridoxal (B1214274) phosphate (B84403) to use it as an enzyme co-factor. This conversion requires the activity of specific enzymes, namely pyridoxine kinase and pyridoxamine-phosphate oxidase. Various established mammalian cell lines, including HepG2 (hepatocyte-like), Caco-2 (intestinal epithelial), HEK293 (embryonic kidney), and Neuro-2a (neuroblastoma), have been utilized to study vitamin B6 metabolism, demonstrating the cellular capability to reduce pyridoxal to pyridoxine. nih.govnih.gov

Specific enzyme assays in these cell lines can quantify the activity of key metabolic enzymes. For instance, semi-high throughput methods have been established to measure the activity of enzymes in carbohydrate metabolism, such as hexokinase, aldolase, and phosphofructokinase, in cell lines like Caco2, HEK293, and HepG2. nih.gov Such assays would be critical in determining how Pyridoxine 4,5-dicaprylate, following its presumed conversion to PLP, influences these PLP-dependent metabolic pathways.

Furthermore, studies have used cancer cell lines to investigate the effects of high concentrations of pyridoxine and pyridoxal on cell proliferation. llu.edu For example, research on human malignant melanoma (M21-HPB) cells and other cancer lines (MCF-7, DU-145, CAKI-1) showed that pharmacologic levels of pyridoxal significantly reduced cell proliferation, whereas pyridoxine showed a lesser effect. llu.edunih.gov These studies measured the incorporation of radiolabeled precursors like leucine, uridine, and thymidine (B127349) to assess the synthesis of proteins, RNA, and DNA, respectively. llu.edu

Below is a table summarizing the observed effects of pyridoxine (PN) and pyridoxal (PL) in various mammalian cancer cell lines.

| Cell Line | Cancer Type | Compound | Effect on Proliferation | Source |

| M21-HPB | Human Malignant Melanoma | PL (0.25-0.5 mM) | Significant reduction | nih.gov |

| M21-HPB | Human Malignant Melanoma | PN | Growth stimulation | nih.gov |

| MCF-7 | Human Mammary | PN (2.5-5.0 mM) | Significant reduction | llu.edu |

| DU-145 | Human Prostate | PL (0.05-5.0 mM) | Significant reduction (more efficacious than PN) | llu.edu |

| CAKI-1 | Human Renal | PL (0.05-5.0 mM) | Significant reduction (more efficacious than PN) | llu.edu |

| H238 | Mouse Fibrosarcoma | PN (2.5-5.0 mM) | Significant reduction | llu.edu |

This table is interactive. You can sort and filter the data.

While immortalized cell lines are valuable, primary cell cultures offer a model that more closely represents the physiology of cells in vivo. These cells are isolated directly from tissue and have a finite lifespan, retaining many of the differentiated characteristics of their tissue of origin. Although specific studies employing primary cells to investigate Pyridoxine 4,5-dicaprylate are not available, this model system would be a logical step to validate findings from cell lines. Investigations in primary hepatocytes, neurons, or intestinal epithelial cells could provide crucial insights into how the compound is metabolized and affects biological functions in non-transformed, organ-specific cells.

Three-dimensional (3D) cell culture and organoid models represent a significant advancement over traditional 2D monolayers by better mimicking the complex architecture, cell-cell interactions, and microenvironment of native tissues. nih.gov Organoids are 3D structures derived from stem cells that self-organize and differentiate to form aggregates containing multiple, organ-specific cell types. nih.gov

These models bridge the gap between in vitro cell culture and in vivo animal studies. nih.gov For example, intestinal organoids can be generated that contain a small population of self-renewing stem cells capable of differentiating into all major cell lineages of the intestinal epithelium. Liver organoids have been developed from cell lines like HepG2 and from induced pluripotent stem cells (iPSCs) to better model the hepatic environment. mdpi.com

While research specifically investigating Pyridoxine 4,5-dicaprylate in these systems has not been reported, organoids would be an exemplary model for studying its:

Metabolism: Intestinal or liver organoids could be used to study the hydrolysis of the dicaprylate ester and subsequent absorption and conversion of pyridoxine.

Organ-specific effects: The impact on cellular function and signaling pathways could be observed in a more physiologically relevant context. nih.gov

Disease Modeling: Patient-derived organoids could be used to investigate the compound's effects in the context of specific genetic backgrounds or diseases. selectscience.net

Non-Mammalian Model Organism Studies for Fundamental Biochemical Processes

Non-mammalian model organisms offer powerful genetic and experimental tractability for studying conserved metabolic pathways relevant to human health. Their short lifecycles and the availability of extensive genetic tools make them ideal for initial in vivo investigations.

The nematode Caenorhabditis elegans is a valuable model for metabolic research because, like humans, it cannot synthesize vitamin B6 de novo and must obtain it from its diet or intestinal microbiome. nih.gov This dependency makes it an excellent system for studying the uptake and metabolism of vitamin B6 precursors like Pyridoxine 4,5-dicaprylate.

C. elegans has been used to explore the modulation of host signaling pathways by diet and gut bacteria. nih.gov Key metabolic pathways that are conserved between C. elegans and humans, such as insulin/IGF-1 signaling (IIS) and lipid metabolism, are actively studied in this model. nih.govmdpi.com For instance, transcriptional and metabolomic profiling of long-lived C. elegans mutants has identified significant alterations in purine, pyrimidine, and fatty acid metabolism. nih.gov

The table below highlights key metabolic pathways and processes in C. elegans that could be investigated in response to supplementation with Pyridoxine 4,5-dicaprylate.

| Metabolic Pathway/Process | Relevance in C. elegans | Potential for Investigation | Source |

| Vitamin B6 Metabolism | Lacks de novo synthesis, relies on external sources. | To study uptake, hydrolysis of the ester, and conversion to PLP. | nih.gov |

| Insulin/IGF-1 Signaling (IIS) | Regulates aging, immunity, and lipid metabolism. | To assess effects on longevity and stress resistance pathways. | mdpi.com |

| Purine Metabolism | Upregulated in long-lived mutants. | To determine impact on nucleotide synthesis and degradation. | nih.gov |

| Pyrimidine Metabolism | Downregulated in long-lived mutants. | To evaluate effects on nucleotide pools. | nih.gov |

| Fatty Acid Metabolism | Altered levels of specific fatty acids in long-lived mutants. | To investigate the influence of the caprylate moieties and pyridoxine on lipid storage. | nih.gov |

This table is interactive. You can sort and filter the data.

The fruit fly, Drosophila melanogaster, is a powerful genetic model with a high degree of gene homology and conserved metabolic pathways with humans. preprints.org It is frequently used to study the physiological and metabolic consequences of nutrient deficiencies and supplementation.

Research in Drosophila has shown that a deficiency in vitamin B6, induced by mutations in the pyridoxal kinase gene (dPdxk), leads to specific, measurable phenotypes such as chromosome aberrations and elevated glucose levels in the hemolymph. nih.gov Importantly, these phenotypes can be rescued by expressing the human pyridoxal kinase (PDXK) counterpart, demonstrating the functional conservation of the vitamin B6 salvage pathway. nih.gov

Metabolomic analysis of Drosophila larvae treated with a vitamin B6 antagonist revealed significant changes in the levels of branched-chain and aromatic amino acids, glucose, and lipids, validating the fly as a suitable model for studying diseases associated with vitamin B6 deficiency. nih.gov Given the sophisticated genetic tools available, Drosophila could be used to knock down or overexpress genes involved in vitamin B6 metabolism to understand precisely how Pyridoxine 4,5-dicaprylate is processed and utilized in a whole-organism context. preprints.org

The following table summarizes phenotypes observed in Drosophila related to altered vitamin B6 metabolism, which could serve as endpoints for studies on Pyridoxine 4,5-dicaprylate.

| Condition | Observed Phenotype in Drosophila | Experimental Approach | Source |

| Mutation in dPdxk gene | Chromosome aberrations, increased glucose content. | Genetic mutation studies. | nih.gov |

| Vitamin B6 deficiency (via 4-deoxypyridoxine) | Altered levels of amino acids, glucose, and lipids. | NMR-based metabolomic analysis. | nih.gov |

| Expression of human PDXK variants | Varied rescue of deficiency phenotypes depending on variant activity. | Transgenic expression in mutant background. | nih.gov |

This table is interactive. You can sort and filter the data.

Zebrafish (Danio rerio) for Developmental Biology and In Vivo Imaging

The zebrafish (Danio rerio) is a widely utilized vertebrate model in developmental biology and for in vivo imaging due to its rapid, external embryonic development and optical transparency. nih.govdntb.gov.ua These characteristics would, in principle, make it a suitable model for investigating the developmental effects of Pyridoxine 4,5-dicaprylate.

In a hypothetical study, zebrafish larvae could be exposed to Pyridoxine 4,5-dicaprylate to assess a range of developmental endpoints. High-resolution in vivo imaging, including confocal microscopy, could be employed to observe specific cellular and physiological processes in real-time within the living organism. nih.gov For instance, researchers could track fluorescently labeled cells to monitor organogenesis or neuronal development following exposure to the compound.

Table 1: Potential Developmental Endpoints in Zebrafish for Pyridoxine 4,5-Dicaprylate Investigation

| Developmental Stage | Potential Endpoint to Assess | Rationale |

| Embryogenesis | Morphological abnormalities | To identify any teratogenic effects. |

| Larval Stage | Neurobehavioral changes | To assess impacts on nervous system development and function. |

| Organogenesis | Specific organ development (e.g., heart, liver) | To pinpoint target organs of toxicity or bioactivity. |

This table is illustrative and not based on actual experimental data for Pyridoxine 4,5-dicaprylate.

Vertebrate Animal Models for Systemic Biochemical Alterations (Focus on Mechanisms)

Vertebrate animal models are essential for understanding how a compound may induce systemic biochemical changes. While no studies have been conducted with Pyridoxine 4,5-dicaprylate, the following subsections describe how such models could be used.

Rodent Models (e.g., Mice, Rats) for Investigating Systemic Biochemical Alterations

Rodent models, such as mice and rats, are standard in preclinical research for evaluating the systemic effects of chemical compounds. Should Pyridoxine 4,5-dicaprylate be investigated in these models, researchers would likely analyze various biological samples (e.g., blood, urine, tissues) to detect any biochemical alterations. Techniques like mass spectrometry could be used to profile metabolites and identify pathways affected by the compound.

Table 2: Hypothetical Biochemical Parameters for Assessment in Rodent Models Exposed to Pyridoxine 4,5-Dicaprylate

| Biological Matrix | Parameter | Potential Mechanistic Insight |

| Blood Plasma | Lipid profile | Effect on lipid metabolism. |

| Liver enzymes (ALT, AST) | Indication of hepatotoxicity. | |

| Urine | Organic acids | Alterations in metabolic pathways. |

| Liver Tissue | Glycogen content | Impact on glucose homeostasis. |

This table is for illustrative purposes and does not represent actual findings for Pyridoxine 4,5-dicaprylate.

Gene Knockout/Knock-in Models for Specific Pathway Disruption

To elucidate the specific mechanism of action of a compound, researchers often turn to genetically modified animal models, such as gene knockout or knock-in mice. For example, if it were hypothesized that Pyridoxine 4,5-dicaprylate interacts with a specific enzyme in the vitamin B6 metabolic pathway, a knockout model lacking that enzyme could be utilized. nih.gov Comparing the effects of the compound in these genetically modified animals to wild-type animals could confirm the compound's molecular target. nih.gov

Microdialysis and In Vivo Biosensing for Real-Time Metabolite Monitoring

Microdialysis is a technique that allows for the continuous sampling of metabolites from the extracellular fluid of tissues in living animals. nih.gov This method could, in theory, be used to monitor real-time changes in the levels of neurotransmitters or other metabolites in the brain or other organs of a rat or mouse following the administration of Pyridoxine 4,5-dicaprylate. nih.gov

In vivo biosensors represent another advanced technology for real-time monitoring of specific analytes within a biological system. nih.gov An appropriately designed biosensor could potentially track the concentration of Pyridoxine 4,5-dicaprylate or a key downstream metabolite in real-time, providing valuable pharmacokinetic and pharmacodynamic data. nih.gov

While the methodologies and model systems described are well-established in preclinical research, there is currently no published scientific literature on their application to the study of Pyridoxine 4,5-dicaprylate. As such, the potential effects and mechanisms of action of this specific compound remain unknown. Further research is required to generate the data necessary to populate the frameworks outlined in this article.

Computational and Theoretical Chemistry Approaches to Pyridoxine 4,5 Dicaprylate Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in predicting how a ligand, such as Pyridoxine (B80251) 4,5-dicaprylate, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and molecular biology.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. The process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. A higher score generally indicates a more stable interaction.

While no specific molecular docking studies have been published for Pyridoxine 4,5-dicaprylate, research on related vitamin B6 compounds provides a framework. For instance, studies on pyridoxal (B1214274) kinase, an enzyme crucial for vitamin B6 metabolism, have utilized molecular docking to identify potential inhibitors. nih.gov A similar approach for Pyridoxine 4,5-dicaprylate would involve:

Preparation of the Ligand and Receptor: Obtaining the 3D structure of Pyridoxine 4,5-dicaprylate and the target protein.

Defining the Binding Site: Identifying the pocket on the protein where the ligand is expected to bind.

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose.

Analysis of Results: Evaluating the predicted binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

Such a study could elucidate how the addition of the dicaprylate chains influences binding to various protein targets compared to pyridoxine.

Conformational Analysis of Pyridoxine 4,5-Dicaprylate in Various Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal how Pyridoxine 4,5-dicaprylate changes its shape (conformation) in different environments, such as in water, in a lipid membrane, or when approaching a protein. nih.govmdpi.comnih.gov

A typical MD simulation for Pyridoxine 4,5-dicaprylate would involve:

System Setup: Placing the molecule in a simulated environment (e.g., a box of water molecules).

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Simulation Run: Solving Newton's equations of motion for all atoms over a set period (nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to understand conformational changes, flexibility, and interactions with the surrounding environment.

This analysis would be particularly valuable for understanding how the flexible dicaprylate chains behave and how they might influence the molecule's ability to cross biological membranes or interact with hydrophobic pockets of proteins.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Development)

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov

Development of Predictive Models for Biochemical Activity Based on Molecular Descriptors

QSAR models are built by correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors. nih.govmdpi.comnih.gov Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule.

The development of a QSAR model for a set of compounds including Pyridoxine 4,5-dicaprylate would follow these steps:

Data Collection: Gathering a dataset of molecules with known biological activities (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., molecular weight, logP, electronic properties, topological indices).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's ability to predict the activity of new, unseen compounds.

While no QSAR models specifically for Pyridoxine 4,5-dicaprylate have been published, the principles are widely applied in medicinal chemistry. Such a model could predict the biochemical activity of other pyridoxine esters without the need for extensive experimental testing.

Elucidation of Key Structural Features Influencing Biological Interactions

A significant advantage of QSAR modeling is its ability to identify the key molecular features that are most influential for a particular biological activity. By analyzing the descriptors that are included in the final QSAR equation, researchers can gain insights into the mechanism of action. For example, a positive correlation with a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of the molecule could enhance its biological activity. In the case of Pyridoxine 4,5-dicaprylate, the two caprylate chains significantly increase its lipophilicity compared to pyridoxine, a feature that would be critical in any QSAR analysis.